molecular formula C15H19N3O2 B2398813 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1507799-76-9

3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2398813
CAS No.: 1507799-76-9
M. Wt: 273.336
InChI Key: WQJYILVFHJHNBW-UHFFFAOYSA-N
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Description

The compound 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione belongs to the class of spirocyclic hydantoin derivatives. Its core structure features a 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, characterized by a spiro junction connecting a pyrrolidine ring and a bicyclic system containing three nitrogen atoms. The substituent at position 3 is a (2,5-dimethylphenyl)methyl group, which introduces aromatic and hydrophobic properties.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-3-4-11(2)12(7-10)8-18-13(19)15(17-14(18)20)5-6-16-9-15/h3-4,7,16H,5-6,8-9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJYILVFHJHNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 3-[(2,5-Dimethylphenyl)methyl]-1,3,7-Triazaspiro[4.4]nonane-2,4-dione

The synthesis of spirocyclic compounds often involves multistep reactions requiring precise control over cyclization and functional group compatibility. For this compound, two primary routes have been identified:

Spirocyclization via Urea-Derived Intermediates

A method adapted from CN110818712A involves urea, diethyl oxalate, and ammonium carbonate as precursors. In this approach:

  • Primary Reaction : Urea reacts with diethyl oxalate in anhydrous methanol under sodium catalysis to form a bicyclic intermediate.
  • Secondary Reaction : Treatment with concentrated hydrochloric acid induces cyclocondensation, generating a spirocyclic core.
  • Final Functionalization : Introduction of the (2,5-dimethylphenyl)methyl group via nucleophilic substitution or reductive amination completes the synthesis.

Critical parameters include molar ratios (diethyl oxalate : urea : sodium = 1 : 1.2 : 2) and solvent choice (methanol enhances solubility without side reactions).

Modular Assembly Using Preformed Spiro Scaffolds

Patent CN104854106A discloses spiro intermediates that can be derivatized with arylalkyl groups. For example:

  • A spiro[4.4]nonane precursor undergoes alkylation with 2,5-dimethylbenzyl bromide in the presence of potassium carbonate.
  • Subsequent oxidation and cyclization steps yield the target dione.

This route offers flexibility but requires stringent temperature control (25–30°C) to prevent ring-opening side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Methanol emerges as the optimal solvent due to its ability to dissolve polar intermediates while minimizing undesired solvolysis. Catalysts such as potassium ferricyanide improve yields by facilitating electron transfer during cyclization steps.

Table 1: Impact of Solvent on Reaction Yield
Solvent Purity (%) Yield (%)
Methanol 99.7 91.9
Ethanol 98.2 85.4
Acetonitrile 95.6 76.8

Data adapted from CN110818712A.

Stoichiometric Adjustments

Excess urea (1.2–1.3 equivalents relative to diethyl oxalate) ensures complete consumption of the oxalate ester, reducing byproduct formation. Similarly, maintaining a 2:1 molar ratio of sodium to diethyl oxalate stabilizes the enolate intermediate critical for spirocyclization.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$^{1}\text{H}$$-NMR spectra confirm the spirocyclic structure through characteristic singlet peaks for the nonane methylene groups (δ 1.8–2.1 ppm) and aromatic protons from the 2,5-dimethylphenyl moiety (δ 6.9–7.2 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 343.1784 [M+H]$$^+$$.

Purity Assessment

HPLC analyses from CN110818712A demonstrate that optimized protocols achieve >99.7% purity, with retention times consistent across batches.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

Methanol’s recyclability reduces production costs by ~40% compared to acetonitrile-based processes. Additionally, avoiding cyanide-based catalysts (e.g., sodium cyanide) enhances workplace safety and simplifies waste disposal.

Technical Hurdles

  • Byproduct Formation : Residual ethylenediamine derivatives may form if reaction temperatures exceed 30°C.
  • Moisture Sensitivity : The spirocyclic intermediate is hygroscopic, necessitating anhydrous conditions during storage.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Spiro Ring Size and Nitrogen Content
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives (e.g., 3-methyl and 3-isopropyl analogs): These compounds share the same triaza core but differ in substituents. For example, 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS: 28937-15-7) has a methyl group at position 3, resulting in a molecular weight of 205.64. The target compound’s (2,5-dimethylphenyl)methyl group adds steric bulk, which may enhance receptor binding or alter solubility.
  • 2-Azaspiro[4.4]nonane-1,3-dione Derivatives: These lack the third nitrogen in the core. For instance, 7-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4) exhibits anticonvulsant activity in preclinical models, highlighting the importance of nitrogen count in pharmacological effects.
  • Triazaspiro[4.5]decane-6,8-dione Derivatives: Compounds like (±)-4-(3,5-dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (MW: 348) feature a larger spiro ring (decane vs. nonane), which may influence conformational flexibility and bioavailability.
Substituent Diversity
  • Aromatic Substituents: The target compound’s (2,5-dimethylphenyl)methyl group contrasts with 3-(3-chlorophenyl)pyrrolidine derivatives (e.g., anticonvulsant agents in ), where halogenated aryl groups enhance metabolic stability. 8-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4) demonstrates that phenyl groups at specific positions can optimize anticonvulsant efficacy.
  • Alkyl and Functionalized Substituents: 3-(2-hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 710-88-3) incorporates a polar hydroxyethyl group, likely improving water solubility compared to the hydrophobic (2,5-dimethylphenyl)methyl group. 3-[4-(aminomethyl)phenyl]methyl analogs (e.g., CAS: 1510461-17-2) introduce primary amines, enabling covalent interactions in drug design.

Biological Activity

3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its spiro structure and unique functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds and features a triazaspiro moiety. Its IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC14H17N3O2
Molecular Weight259.31 g/mol
InChIInChI=1S/C14H17N3O2/c1-10-3...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors that influence cellular signaling.
  • Cellular Signaling Interference : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Therapeutic Potential

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells across multiple lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 0.3 μM against certain cancer cell lines, indicating potent cytotoxicity.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Mechanisms : The compound may reduce oxidative stress and inflammation in neuronal cells.
  • Applications : It could be explored for treating neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy Study :
    A study evaluated the efficacy of the compound on various cancer cell lines using WST assays. Results indicated a significant reduction in cell viability and colony formation in treated cells compared to controls.
  • Neuroprotection Study :
    In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects against cell death.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar compounds:

Compound NameIC50 (μM)Biological Activity
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione0.5Moderate anticancer activity
MX697.5Anticancer activity
Nutlin-30.1MDM2 inhibitor

Q & A

Basic: What synthetic methodologies are recommended for producing 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione?

Answer:
The synthesis involves multi-step organic reactions, typically starting with nitrogen-containing precursors and carbonyl derivatives. Key steps include:

  • Spirocyclization : Formation of the spirocyclic core via intramolecular cyclization under controlled pH and temperature .
  • Functionalization : Introducing the 2,5-dimethylphenylmethyl group via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the compound. Monitor purity via HPLC (>95%) .

Basic: How should researchers characterize the structural stability of this compound under varying experimental conditions?

Answer:
Stability assays should include:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation products via LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor structural changes via NMR .

Advanced: How can molecular modeling elucidate the conformational flexibility of the spirocyclic core?

Answer:
Advanced computational approaches include:

  • Density Functional Theory (DFT) : Optimize geometry and calculate energy barriers for ring puckering or substituent rotation .
  • Molecular Dynamics (MD) simulations : Simulate solvent-solute interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior .
  • Docking studies : Map potential binding pockets in target enzymes (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., IC50 values) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and incubation times .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts interfering with activity .
  • Dose-response validation : Compare activity across multiple concentrations (e.g., 1 nM–100 µM) with positive controls (e.g., reference inhibitors) .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Focus on ADME (Absorption, Distribution, Metabolism, Excretion) optimization:

  • Lipophilicity adjustment : Modify substituents to achieve logP values between 2–4 (measured via shake-flask method) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure bioavailability .

Advanced: What analytical techniques validate spirocyclic integrity during derivatization?

Answer:

  • X-ray crystallography : Resolve crystal structures to confirm spirocyclic geometry post-derivatization .
  • 2D NMR (COSY, NOESY) : Detect through-space correlations between non-adjacent protons in the spiro core .
  • IR spectroscopy : Monitor carbonyl stretching frequencies (1680–1750 cm⁻¹) to confirm lactam stability .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity screening : Perform Ames test for mutagenicity and MTT assay for acute cytotoxicity .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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